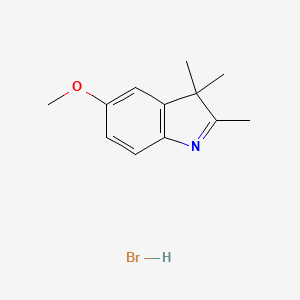![molecular formula C8H12 B14646257 3-Methylbicyclo[4.1.0]hept-3-ene CAS No. 54158-88-2](/img/structure/B14646257.png)
3-Methylbicyclo[4.1.0]hept-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylbicyclo[4.1.0]hept-3-ene is an organic compound characterized by a bicyclic structure with a methyl group attached to the third carbon atom. This compound falls under the category of bicycloheptenes, which are known for their unique ring strain and reactivity. The compound’s structure consists of a cyclopropane ring fused to a cyclohexene ring, making it an interesting subject for various chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Methylbicyclo[4.1.0]hept-3-ene can be synthesized through several methods. One common approach involves the transition metal-catalyzed cycloisomerization of 1,6-enynes. This method typically uses platinum (II) or gold (I) as catalysts . Another method involves the hydroboration of this compound, which results in the formation of two stereoisomers of 3-methylbicyclo[4.1.0]heptan-4-ol in a 9:1 ratio .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylbicyclo[4.1.0]hept-3-ene undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidative hydroboration, which forms a mixture of two stereoisomers of 3-methylbicyclo[4.1.0]heptan-4-ol . The compound can also undergo thermal rearrangements through [1,3] carbon shifts, such as vinylcyclopropane-to-cyclopentene isomerizations .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydroboration agents like borane and oxidizing agents like selenium dioxide and hydrogen peroxide . The reaction conditions often involve moderate to high temperatures and the presence of catalysts to facilitate the transformations.
Major Products: The major products formed from the reactions of this compound include 3-methylbicyclo[4.1.0]heptan-4-ol and its stereoisomers, as well as various oxidation products like 3-methylbicyclo[4.1.0]heptan-4-one .
Aplicaciones Científicas De Investigación
3-Methylbicyclo[4.1.0]hept-3-ene has several scientific research applications. In chemistry, it serves as a useful building block for synthesizing more complex molecules due to its unique ring strain and reactivity . In biology and medicine, derivatives of this compound have been investigated for their potential as drug candidates, particularly in the context of antiviral research . The compound’s unique structure also makes it a subject of interest in studies related to molecular rearrangements and reaction mechanisms .
Mecanismo De Acción
The mechanism of action of 3-methylbicyclo[4.1.0]hept-3-ene primarily involves its ability to undergo ring-opening reactions due to the release of cyclopropyl ring strain. This thermodynamic driving force facilitates various transformations, including nucleophilic additions and coordination to metal species . The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
3-Methylbicyclo[4.1.0]hept-3-ene can be compared to other bicyclic compounds like 3-carene and bicyclo[3.1.0]hex-2-ene. While 3-carene is a naturally occurring terpene with similar structural features, it differs in its chemical reactivity and applications . Bicyclo[3.1.0]hex-2-ene, on the other hand, undergoes similar thermal rearrangements but has a different ring structure and reactivity profile . The uniqueness of this compound lies in its specific ring strain and the variety of reactions it can undergo.
Conclusion
This compound is a fascinating compound with a unique bicyclic structure that lends itself to various chemical reactions and scientific research applications. Its ability to undergo ring-opening reactions and its potential as a building block for more complex molecules make it a valuable subject of study in chemistry, biology, and medicine.
Propiedades
Número CAS |
54158-88-2 |
|---|---|
Fórmula molecular |
C8H12 |
Peso molecular |
108.18 g/mol |
Nombre IUPAC |
3-methylbicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C8H12/c1-6-2-3-7-5-8(7)4-6/h2,7-8H,3-5H2,1H3 |
Clave InChI |
HBXMXWAUUSOMQC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC2CC2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




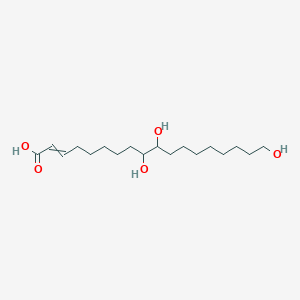
![N,N'-[Hexane-1,6-diylbis(oxymethylene)]di(prop-2-enamide)](/img/structure/B14646180.png)
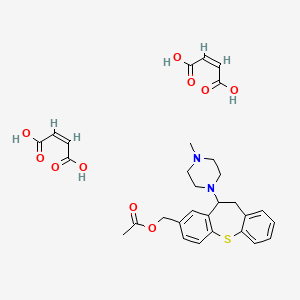
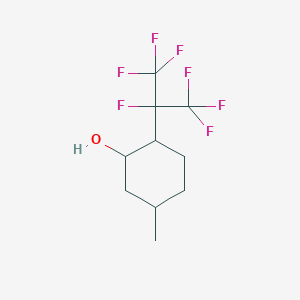

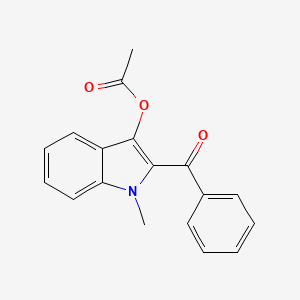
![N,N-Dimethyl-1-[methyl(diphenyl)silyl]methanamine](/img/structure/B14646218.png)
![2-Amino-3-{[(naphthalen-1-yl)methyl]amino}but-2-enedinitrile](/img/structure/B14646231.png)
![1-[4-Imino-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-1H-isoindol-3-amine](/img/structure/B14646242.png)


